N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-6-11(16-8)10(15-2)7-13-12(14)9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXPNOKIIDBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate then undergoes further reactions, including palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using common oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and methyl groups on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the thiophene ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
Pharmacological and Physical Properties
While biological data for the target compound are absent, insights can be drawn from analogs:
- Kinase Inhibition: Derivatives with pyridin-2-yl substituents () exhibit nanomolar IC₅₀ values against GSK-3β and IKK2, suggesting the cyclopropanecarboxamide scaffold is critical for kinase binding.
- Melting Points : Physical properties vary significantly. For instance, the naphthofuran derivative () melts at 190–192°C, while acetamide analogs () melt at 64–66°C, indicating that bulkier substituents increase crystallinity.
- Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to lipophilic analogs like the thiophene-carbonyl derivative ().
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide is a synthetic compound recognized for its unique structural characteristics, including a cyclopropane ring and a methoxy-substituted thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.
Structural Overview
The molecular formula of this compound is C₁₅H₁₉NO₂S, and it contains the following key structural features:
| Feature | Description |
|---|---|
| Cyclopropane Ring | Provides unique spatial orientation affecting biological activity. |
| Methoxy Group | Enhances lipophilicity and binding affinity to biological targets. |
| Methylthiophene Moiety | Contributes to the compound's reactivity and interaction profile. |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the methoxy and methyl groups on the thiophene ring is believed to enhance its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Potential Targets
Initial studies suggest that this compound may interact with various molecular targets, including:
- Enzymes: Potential inhibition or modulation of enzyme activity could lead to therapeutic effects in metabolic disorders.
- Receptors: Interaction with specific receptors may influence signaling pathways related to inflammation or other disease processes.
Biological Activity Studies
Research on the biological activity of this compound has included various in vitro assays and molecular docking studies. These studies aim to elucidate the interactions between the compound and its biological targets.
In Vitro Assays
In vitro assays have demonstrated that this compound exhibits significant biological activity, including:
- Anti-inflammatory Effects: Preliminary results indicate potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Metabolic Modulation: The compound's structural features suggest it may influence metabolic pathways, although specific mechanisms remain under investigation.
Case Studies and Research Findings
-
Case Study 1: Anti-inflammatory Activity
- A study investigated the effects of this compound on cytokine production in macrophages. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
-
Case Study 2: Enzyme Interaction
- Molecular docking studies revealed that the compound binds effectively to a target enzyme involved in metabolic regulation. This interaction could provide insights into developing new therapeutic strategies for metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide, and how can reaction yields be optimized?
- Methodology : Use a multi-step approach involving cyclopropanecarboxylic acid activation (e.g., via mixed anhydride or coupling reagents like HATU) followed by nucleophilic substitution with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. Optimize yields (e.g., 66% achieved in related compounds) by controlling reaction temperature (room temperature to 80°C) and solvent polarity (DMF or THF) .
- Characterization : Confirm purity via LC-MS (>95%) and structural integrity via NMR (e.g., δ 2.03 ppm for cyclopropane CH protons) .
Q. Which spectroscopic techniques are critical for characterizing cyclopropanecarboxamide derivatives?
- Key Techniques :
- NMR : Assign cyclopropane protons (δ 0.98–2.03 ppm) and methoxy groups (δ 3.2–3.8 ppm) using and NMR. For stereochemical analysis, employ NOESY or COSY .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., cyclopropane C-C bond lengths ~1.50 Å) for absolute configuration determination .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
- Approach : Use strict stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid), monitor reactions via TLC, and cross-validate results with independent replicates. Report deviations in yields or spectral data (e.g., batch-to-batch NMR shifts) as potential indicators of impurities .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Analysis : Perform dose-response curves in parallel assays (e.g., anti-parasitic vs. cytotoxicity screens) to identify off-target effects. For example, discrepancies in IC values against Trypanosoma cruzi may arise from variations in membrane permeability or metabolic stability .
- Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and include positive controls (e.g., benznidazole for Chagas disease) to confirm activity .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent cyclopropanecarboxamide analogs?
- SAR Insights :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzothiazole ring to enhance binding affinity (e.g., 50-fold improvement in potency observed in related compounds) .
- Steric Modifications : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to evaluate steric hindrance effects on target engagement .
Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., T. cruzi CYP51). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can researchers address challenges in crystallizing cyclopropanecarboxamide derivatives for structural studies?
- Crystallization Tips :
- Solvent Selection : Use slow evaporation in mixed solvents (e.g., DCM:hexane) to promote single-crystal growth.
- Temperature Gradients : Gradual cooling (e.g., 40°C to 4°C) reduces lattice defects.
- Reference Data : Compare unit cell parameters (e.g., space group P2/c) with published structures to confirm phase purity .
Key Notes
- Advanced Techniques : Prioritize X-ray diffraction for structural validation and SAR-driven design for therapeutic optimization.
- Contradiction Management : Use multi-assay validation and computational modeling to resolve conflicting data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
